molecular formula C10H17BO2 B2689102 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene CAS No. 1427165-74-9

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene

Cat. No.: B2689102
CAS No.: 1427165-74-9
M. Wt: 180.05
InChI Key: YEJVYDQOQJSPSB-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.

Safety and Hazards

These compounds are classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3, Water-react 2, and may affect the respiratory system . They should be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:

    Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo both hydroboration and borylation reactions provides versatility in the preparation of various organoboron compounds .

Properties

InChI

InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVYDQOQJSPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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